molecular formula C10H16O B13836872 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene

1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene

Cat. No.: B13836872
M. Wt: 152.23 g/mol
InChI Key: LXUCGIBUEXKWME-UHFFFAOYSA-N
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Description

1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, featuring a methoxy group and an isopropyl group attached to the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with methanol in the presence of an acid catalyst to form 4-isopropyl-1-methoxybenzene. This intermediate is then subjected to a Birch reduction using lithium or sodium in liquid ammonia, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Birch reduction processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where it reacts with electrophiles to form addition products. The presence of the methoxy and isopropyl groups influences the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-methoxy-4-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4,6,8H,5,7H2,1-3H3

InChI Key

LXUCGIBUEXKWME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(CC1)OC

Origin of Product

United States

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